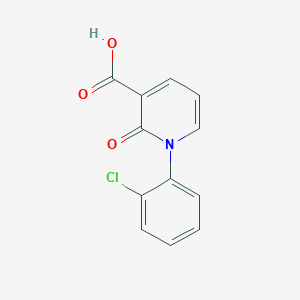
3-(Tert-butyl)isoxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)isoxazole-5-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and a nitrile group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)isoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylacetylene with nitrile oxides under cycloaddition conditions to form the isoxazole ring . Another approach includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above, particularly the microwave-assisted synthesis, suggests potential for industrial application due to its efficiency and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butyl)isoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butyl)isoxazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural features make it useful in materials science for developing new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Tert-butyl)isoxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to potential anticancer effects . The isoxazole ring’s ability to interact with various biological targets makes it a versatile scaffold in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound of 3-(Tert-butyl)isoxazole-5-carbonitrile, featuring a five-membered ring with nitrogen and oxygen atoms.
3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3- and 5-positions, similar to this compound.
Isoxazole-5-carboxylic acid: Another derivative with a carboxylic acid group at the 5-position instead of a nitrile group.
Uniqueness
This compound is unique due to the presence of both a bulky tert-butyl group and a nitrile group, which influence its chemical reactivity and biological activity. The combination of these substituents provides distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
3-tert-butyl-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,1-3H3 |
InChI-Schlüssel |
VUVDKXNXFXUGFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NOC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



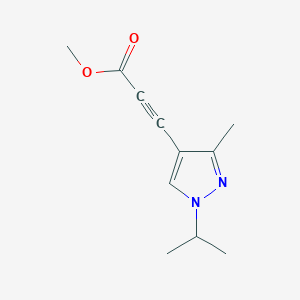
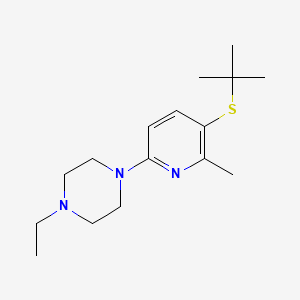
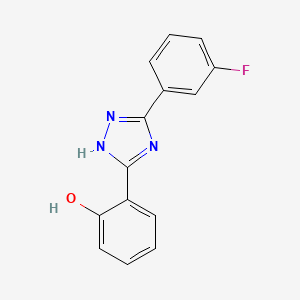

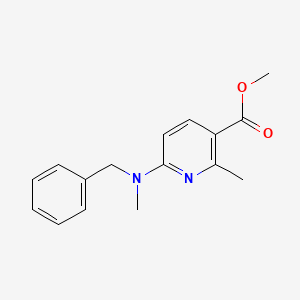
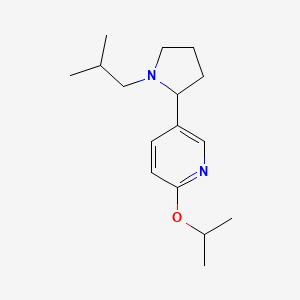


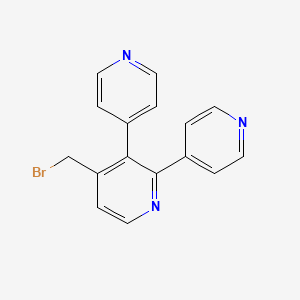


![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
